molecular formula C25H28N4O3 B10979759 N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10979759
M. Wt: 432.5 g/mol
InChI Key: YHZISTUHVOEBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylpropylpyridazinone , is a synthetic organic compound. Its chemical structure consists of a pyridazinone core with a diphenylpropyl group and a morpholine substituent. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • The industrial synthesis of this compound involves scalable processes using suitable reagents and optimized conditions.
  • Manufacturers employ batch or continuous methods to produce N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives of N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide.

    Substitution: Substitution reactions can occur at the morpholine ring or the diphenylpropyl group.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for pharmacological properties (e.g., antiviral, anticancer).

    Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Molecular Targets: It likely interacts with specific proteins, receptors, or enzymes.

    Pathways Involved: Further studies are needed to elucidate the pathways affected by N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to structurally similar compounds.

    Similar Compounds: Provide a list of related compounds (if available).

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C25H28N4O3/c30-24(19-29-25(31)12-11-23(27-29)28-15-17-32-18-16-28)26-14-13-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,22H,13-19H2,(H,26,30)

InChI Key

YHZISTUHVOEBRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.